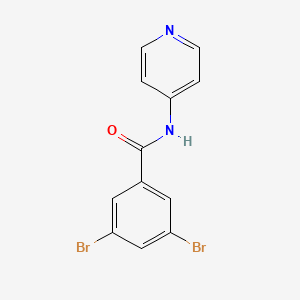
3,5-dibromo-N-pyridin-4-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-N-pyridin-4-yl-benzamide is an organic compound with the molecular formula C12H8Br2N2O and a molecular weight of 356.018 g/mol . This compound belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-pyridin-4-yl-benzamide typically involves the bromination of N-pyridin-4-yl-benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, with considerations for reaction efficiency, cost, and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amine-substituted benzamide derivative.
Scientific Research Applications
3,5-Dibromo-N-pyridin-4-yl-benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The exact mechanism of action of 3,5-dibromo-N-pyridin-4-yl-benzamide is not well-documented. similar compounds are known to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, some benzanilide derivatives inhibit microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: This compound shares a similar structure but has a hydroxyl group at the 4-position of the benzene ring.
N-(Pyridin-4-yl)benzamide: This compound lacks the bromine atoms and is used in various synthetic applications.
Uniqueness
3,5-Dibromo-N-pyridin-4-yl-benzamide is unique due to the presence of bromine atoms at the 3 and 5 positions, which can significantly influence its reactivity and biological activity. The bromine atoms make it a versatile intermediate for further functionalization in organic synthesis.
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
3,5-dibromo-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-5-8(6-10(14)7-9)12(17)16-11-1-3-15-4-2-11/h1-7H,(H,15,16,17) |
InChI Key |
FSEKLNZJOWDYME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















